USP30 inhibitor 18
Overview
Description
CMPD-39 is a highly selective inhibitor of ubiquitin-specific peptidase 30 (USP30), a deubiquitylase enzyme. This compound has gained attention for its potential therapeutic applications, particularly in enhancing mitophagy and pexophagy, which are processes involved in the degradation and recycling of mitochondria and peroxisomes, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
CMPD-39 is synthesized through a series of chemical reactions involving benzosulphonamide as a key intermediate. The synthetic route typically involves the following steps:
Formation of Benzosulphonamide Intermediate: This step involves the reaction of a suitable sulfonyl chloride with an amine to form the benzosulphonamide intermediate.
Coupling Reaction: The benzosulphonamide intermediate is then coupled with other chemical moieties under specific reaction conditions to form CMPD-39
Industrial Production Methods
The industrial production of CMPD-39 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, precise control of reaction conditions, and purification techniques to ensure the high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CMPD-39 undergoes various chemical reactions, including:
Oxidation: CMPD-39 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert CMPD-39 into reduced forms.
Substitution: CMPD-39 can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may result in the addition of hydrogen atoms .
Scientific Research Applications
CMPD-39 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of USP30 and its effects on cellular processes.
Biology: Enhances mitophagy and pexophagy, making it valuable in studying mitochondrial and peroxisomal dynamics.
Medicine: Potential therapeutic applications in treating conditions associated with defects in the PINK1/Parkin pathway, such as Parkinson’s disease and pulmonary fibrosis.
Industry: Used in the development of new drugs targeting USP30 and related pathways
Mechanism of Action
CMPD-39 exerts its effects by selectively inhibiting USP30, a deubiquitylase enzyme located on mitochondria and peroxisomes. By inhibiting USP30, CMPD-39 enhances the ubiquitylation of specific proteins, leading to increased mitophagy and pexophagy. This process involves the accumulation of phosphoubiquitin and the degradation of damaged mitochondria and peroxisomes .
Comparison with Similar Compounds
CMPD-39 is unique in its high selectivity for USP30 compared to other deubiquitylase inhibitors. Similar compounds include:
Cyanopyrrolidine-based USP30 inhibitors: These compounds also inhibit USP30 but may have different selectivity profiles and biological effects.
Other benzosulphonamide derivatives: These compounds share structural similarities with CMPD-39 but may vary in their potency and selectivity
CMPD-39 stands out due to its high selectivity and effectiveness in enhancing mitophagy and pexophagy, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(2S)-1-[4-(tert-butylsulfamoyl)anilino]-1-oxo-3-phenylpropan-2-yl]-4-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O4S/c1-26(2,3)30-35(33,34)22-15-13-21(14-16-22)28-25(32)23(17-18-7-5-4-6-8-18)29-24(31)19-9-11-20(27)12-10-19/h4-16,23,30H,17H2,1-3H3,(H,28,32)(H,29,31)/t23-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHPFMQPXSSELC-QHCPKHFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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